(4-Oxochroman-7-yl)boronic acid
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Overview
Description
(4-Oxochroman-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Preparation Methods
The synthesis of (4-Oxochroman-7-yl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate . This reaction is usually carried out under mild conditions to ensure the stability of the boronic acid product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-Oxochroman-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Oxochroman-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Oxochroman-7-yl)boronic acid exerts its effects is primarily through its interaction with other molecules via the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile functional group in various chemical reactions . In biological systems, this interaction can inhibit enzyme activity or alter the function of proteins .
Comparison with Similar Compounds
(4-Oxochroman-7-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the chroman ring structure, which can impart different chemical and physical properties . This uniqueness makes it particularly useful in applications where specific interactions with biological molecules or unique material properties are desired.
Similar Compounds
- Phenylboronic acid
- Benzylboronic acid
- 4-Methoxyphenylboronic acid
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C9H9BO4 |
---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydrochromen-7-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,12-13H,3-4H2 |
InChI Key |
UACCDZNFKHESOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)CCO2)(O)O |
Origin of Product |
United States |
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